

# A Comprehensive Technical Guide to 7-benzyl-2,6-dichloro-7H-purine

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## Compound of Interest

Compound Name: 7-benzyl-2,6-dichloro-7H-purine

Cat. No.: B1330314

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This technical guide provides an in-depth overview of **7-benzyl-2,6-dichloro-7H-purine**, a substituted purine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the fundamental molecular properties, detailed experimental protocols for its synthesis, and a logical diagram illustrating the synthetic pathway.

## Core Molecular Data

The fundamental molecular identifiers and properties of **7-benzyl-2,6-dichloro-7H-purine** are summarized in the table below. This data is essential for the accurate preparation and characterization of the compound in a laboratory setting.

| Identifier        | Value   | References  |
|-------------------|---|---|
| Molecular Formula | C <sub>12</sub> H <sub>8</sub> Cl <sub>2</sub> N <sub>4</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 279.12 g/mol  | <a href="#">[2]</a> <a href="#">[4]</a>   |
| CAS Number        | 56025-87-7  | <a href="#">[2]</a>   |

## Experimental Protocols: Synthesis of 7-benzyl-2,6-dichloro-7H-purine

The synthesis of **7-benzyl-2,6-dichloro-7H-purine** is typically achieved through the alkylation of 2,6-dichloro-9H-purine. A common challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at both the N7 and N9 positions of the purine ring, often yielding a mixture of isomers<sup>[5][6][7]</sup>. The following protocol is a generalized method adapted from procedures for similar N-alkylated purines<sup>[8][9]</sup>.

**Objective:** To synthesize **7-benzyl-2,6-dichloro-7H-purine** via N-alkylation of 2,6-dichloro-9H-purine.

#### Materials:

- 2,6-dichloro-9H-purine
- Benzyl halide (e.g., benzyl bromide)
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- n-Butanol
- Ethyl acetate
- Petroleum ether
- Silica gel for column chromatography

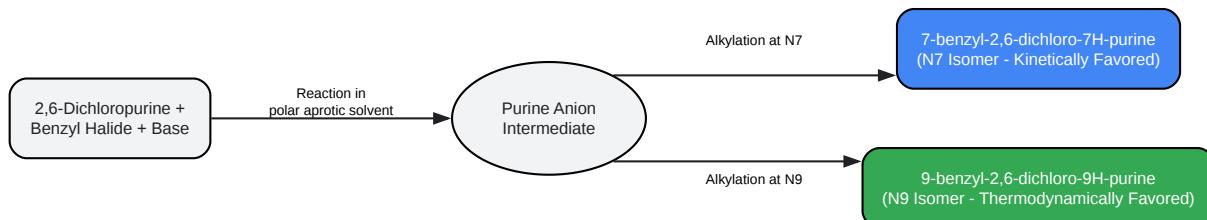
#### Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend 2,6-dichloro-9H-purine (1.0 equivalent), the chosen alkyl halide (1.5 equivalents), and potassium carbonate (3.0 equivalents) in dimethylformamide (DMF).
- **Reaction Execution:** Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, filter the suspension to remove inorganic salts. The solvent is then removed under reduced pressure to yield the crude product.

- Purification: The crude product, which is a mixture of N7 and N9 isomers, is purified by column chromatography on silica gel. A typical mobile phase for separation is a mixture of acetone and dichloromethane or ethyl acetate and petroleum ether[8][9]. The fractions corresponding to the **7-benzyl-2,6-dichloro-7H-purine** isomer are collected.
- Characterization: The purified product is characterized by spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its identity and purity.

## Synthetic Pathway and Regioselectivity

The alkylation of 2,6-dichloropurine with a benzyl halide in the presence of a base leads to the formation of both N7 and N9 isomers. The ratio of these isomers can be influenced by reaction conditions such as the choice of solvent and base[5]. The following diagram illustrates this competitive reaction pathway.



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Caption: Regioselective Alkylation of 2,6-Dichloropurine.

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